H-Ile-obzl P-tosylate

Description

Contextual Significance of Alpha-Amino Acid Benzyl (B1604629) Ester Tosylates in Peptide Chemistry

Alpha-amino acid benzyl ester tosylates are a class of compounds widely employed in peptide synthesis. unimi.it The protection of the carboxylic acid function as a benzyl ester and the amino group as a tosylate salt serves a critical purpose in the controlled, stepwise assembly of peptide chains. researchgate.netresearchgate.net

The benzyl ester group is a key feature as it effectively masks the reactivity of the carboxylic acid, preventing it from participating in unwanted side reactions during peptide bond formation. peptide.com Furthermore, this protecting group can be readily removed under specific conditions, typically through hydrogenolysis, to regenerate the free carboxylic acid at the desired stage of the synthesis. smolecule.com

The p-toluenesulfonate (tosylate) salt of the amino group provides several advantages. It enhances the crystallinity of the amino acid derivative, facilitating its purification. unimi.it Moreover, the tosylate group is a good leaving group, which can be beneficial in certain synthetic transformations. smolecule.com The use of p-toluenesulfonic acid to form the salt is a common strategy in the Fischer-Speier esterification process used to prepare these derivatives. researchgate.netresearchgate.net

However, a significant consideration in the synthesis of these compounds is the potential for racemization, where the stereochemical integrity of the chiral alpha-carbon of the amino acid is lost. The reaction conditions, particularly the solvent and temperature, must be carefully controlled to prevent this undesirable outcome. unimi.itresearchgate.net For instance, using toluene (B28343) at high temperatures can lead to racemization, especially for amino acids with electron-withdrawing side chains. researchgate.net

Role of H-Ile-obzl P-tosylate as a Fundamental Protected Isoleucine Intermediate

This compound serves as a fundamental building block for introducing the amino acid isoleucine into a growing peptide chain. smolecule.com Isoleucine is one of the twenty proteinogenic amino acids and possesses a bulky, hydrophobic side chain.

In peptide synthesis, whether through solid-phase or solution-phase methods, the amino acid to be added must have its alpha-amino group temporarily blocked to prevent self-coupling. peptide.com At the same time, the carboxylic acid group of the growing peptide chain is activated. This compound, with its protected carboxylic acid and available (after neutralization) amino group, is ready to be coupled to the activated C-terminus of a peptide.

The synthesis of peptides using this compound typically involves the following steps:

Neutralization: The tosylate salt of the amino group is neutralized to liberate the free amine.

Coupling: The free amino group of the isoleucine derivative then reacts with the activated carboxylic acid of the peptide chain, forming a new peptide bond. smolecule.com

Deprotection: Once the desired peptide sequence is assembled, the benzyl ester protecting group on the isoleucine residue (and other protecting groups) is removed to yield the final, unprotected peptide. smolecule.com

The use of this compound and similar derivatives allows for the precise and controlled construction of peptides with specific sequences, which is essential for the production of therapeutic peptides and other biologically active molecules. chemimpex.com

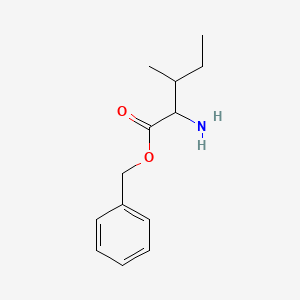

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-amino-3-methylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPOCDBWQWIDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Approaches for H Ile Obzl P Tosylate

Fischer-Speier Esterification and Azeotropic Dehydration Techniques

The most common and established method for synthesizing H-Ile-obzl P-tosylate is a modification of the Fischer-Speier esterification. This process involves heating the amino acid, L-isoleucine, with benzyl (B1604629) alcohol in the presence of a strong acid catalyst, p-toluenesulfonic acid. A key aspect of this reaction is the continuous removal of water formed during the esterification, typically achieved through azeotropic distillation with a suitable solvent like benzene (B151609) or toluene (B28343).

A typical procedure involves refluxing a mixture of L-isoleucine, p-toluenesulfonic acid monohydrate, benzyl alcohol, and a solvent such as benzene or toluene. The water generated during the reaction is collected in a Dean-Stark trap, driving the equilibrium towards the formation of the ester. After the theoretical amount of water has been collected, the reaction mixture is cooled, and the product is typically precipitated by the addition of an ether, such as diethyl ether. The resulting crystalline solid is then collected by filtration, washed, and dried.

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the molar ratios of the reactants, the reaction temperature, and the efficiency of water removal. Research has shown that using a slight excess of benzyl alcohol and ensuring the complete removal of water are crucial for driving the reaction to completion and achieving high yields. The choice of solvent for azeotropic dehydration also plays a significant role.

| Parameter | Optimized Condition | Rationale |

| Molar Ratio (Ile:p-TsOH:BnOH) | 1 : 1.1 : excess | Ensures complete protonation and esterification |

| Solvent | Toluene or Benzene | Forms an azeotrope with water for efficient removal |

| Temperature | Reflux | Provides sufficient energy for the reaction to proceed |

| Water Removal | Dean-Stark apparatus | Continuously removes water, shifting equilibrium |

This table is based on established chemical principles and general procedures for Fischer-Speier esterification.

The solvent system in the Fischer-Speier esterification of L-isoleucine serves two primary purposes: to dissolve the reactants and to facilitate the removal of water via azeotropic distillation. Toluene and benzene are commonly used for this purpose due to their ability to form low-boiling azeotropes with water. The efficiency of the esterification is directly linked to the efficiency of water removal. A more effective azeotropic solvent will lead to a faster reaction and a higher yield of the desired ester. The choice of solvent can also influence the crystallization of the final product.

Microwave-Accelerated Synthesis Protocols

While traditional heating methods are effective, microwave-accelerated synthesis has emerged as a rapid and efficient alternative for the preparation of amino acid esters.

Microwave irradiation offers several advantages over conventional heating for the synthesis of this compound. These include significantly reduced reaction times, often from hours to minutes, and potentially higher yields. The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can enhance reaction rates and minimize the formation of by-products.

While specific kinetic studies on the microwave-assisted synthesis of this compound are not extensively documented in publicly available literature, the principles of microwave chemistry suggest that a significant rate enhancement would be observed. The refinement of process parameters such as microwave power, temperature, and reaction time would be crucial for optimizing the synthesis. It is anticipated that lower solvent volumes and shorter reaction times would be key outcomes of such an optimization.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. A key area of focus is the replacement of hazardous solvents like benzene with greener alternatives such as toluene, or ideally, solvent-free conditions. While a truly solvent-free synthesis of this specific compound is challenging due to the need for azeotropic water removal, minimizing the amount of solvent used is a step towards a greener process. Furthermore, the development of recyclable catalysts to replace p-toluenesulfonic acid could also contribute to a more sustainable synthetic route. The use of microwave-assisted synthesis, with its reduced energy consumption and shorter reaction times, aligns well with the principles of green chemistry.

Development of Environmentally Benign Solvents and Reagents

A primary focus in greening the synthesis of peptide derivatives like this compound is the replacement of hazardous solvents and reagents with more environmentally benign alternatives. nih.gov The conventional synthesis often relies on polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated solvents like dichloromethane (B109758) (DCM). nih.govtandfonline.com These substances are widely used for their excellent solvating properties but are now recognized as hazardous, with DMF, for instance, being classified as a Substance of Very High Concern (SVHC) due to its reproductive toxicity. tandfonline.com

Research into greener alternatives has identified several promising candidates that can be applied to the synthesis of amino acid derivatives. tandfonline.comadvancedchemtech.com The ideal green solvent should not only be non-toxic and biodegradable but also be derived from renewable resources and exhibit high performance in the reaction. advancedchemtech.com

Alternative Solvents:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable feedstocks, 2-MeTHF is a promising alternative to traditional solvents. peptide.com

Cyclopentyl methyl ether (CPME): This ether is another green solvent that is being explored in peptide synthesis. peptide.com

γ-Valerolactone (GVL): GVL is a biodegradable, bio-based solvent that has shown potential in microwave-assisted solid-phase peptide synthesis. tandfonline.compeptide.com

N-Butylpyrrolidinone (NBP): NBP is structurally similar to NMP but is not classified as reprotoxic, making it a safer alternative. tandfonline.com

Binary Mixtures: Collaborations, such as one between Bachem and Novo Nordisk, have investigated binary mixtures of green solvents to replace DMF in solid-phase peptide synthesis (SPPS). bachem.com These mixtures can be tailored to have specific polarity and viscosity profiles suitable for various steps in the synthesis. bachem.com

The following table summarizes some greener solvent alternatives and their key characteristics.

| Solvent | Key Characteristics | Source |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable sources. | peptide.com |

| Cyclopentyl methyl ether (CPME) | Considered a greener ether alternative. | peptide.combiomatik.com |

| γ-Valerolactone (GVL) | Bio-based, biodegradable, suitable for microwave synthesis. | tandfonline.compeptide.com |

| N-Butylpyrrolidinone (NBP) | Similar properties to NMP but not reprotoxic. | tandfonline.com |

| Ethyl Acetate | Less hazardous solvent option. | tandfonline.com |

| Dimethyl Carbonate (DMC) | Another greener solvent alternative. | tandfonline.com |

In addition to solvents, the reagents used in the synthesis are also being re-evaluated. For example, moving away from piperidine (B6355638) for the deprotection of Fmoc-groups to alternatives like 20% 4-methylpiperidine (B120128) (4-MP) can reduce hazardous waste and improve product purity. advancedchemtech.com

Strategies for Atom Economy and Waste Minimization in Preparation

Atom Economy:

The concept of atom economy, developed by Barry Trost, seeks to maximize the incorporation of all materials used in a chemical process into the final product. ambiopharm.comnih.gov In traditional peptide synthesis, the use of coupling agents and protecting groups often leads to poor atom economy, as these reagents are not part of the final peptide. nih.gov

To improve atom economy in the preparation of this compound and subsequent peptide synthesis, researchers are exploring several avenues:

Catalytic Methods: Developing catalytic approaches for amide bond formation could eliminate the need for stoichiometric activating agents, thereby improving atom economy. nih.gov

Reagentless Synthesis: An innovative, solvent-free, and metal-free method for peptide synthesis has been developed that proceeds via the C-N bond cleavage of lactams. This method avoids the need for condensation agents and their auxiliaries, resulting in high atom economy. nih.gov

Enzymatic Synthesis: The use of enzymes for peptide bond formation offers a highly specific and atom-economical alternative to traditional chemical methods. nih.gov

Waste Minimization:

A significant portion of the waste generated during peptide synthesis comes from the extensive use of solvents for washing and purification steps. advancedchemtech.com Several strategies are being implemented to reduce this liquid waste:

Process Optimization: Reducing the number of washing steps by optimizing reaction conditions is a straightforward way to minimize solvent consumption. advancedchemtech.com

Continuous Flow Synthesis: Moving from batch processing to continuous flow systems can reduce the consumption of excess reagents and solvents. advancedchemtech.com Continuous flow reactors allow for precise control over reaction conditions, often leading to higher conversion rates and less waste. advancedchemtech.com

Rotating Bed Reactors (RBRs): This technology enhances the solid-phase to liquid ratio, which can significantly decrease the amount of solvent needed. Studies have shown that RBRs can reduce solvent consumption by up to 82%. nih.gov

Wash-Free SPPS: A recent breakthrough involves a process that completely eliminates the solvent-intensive washing steps. This is achieved by using a volatile base for deprotection that can be removed by evaporation and headspace gas flushing. This method has been shown to reduce waste by up to 95%. researchgate.net

The following table highlights key strategies for waste minimization in peptide synthesis.

| Strategy | Description | Potential Waste Reduction | Source |

| Wash-Free SPPS | Eliminates all washing steps by using a volatile base that is evaporated. | Up to 95% | researchgate.net |

| Rotating Bed Reactors (RBRs) | Maximizes the solid-phase to liquid ratio to reduce solvent use. | Up to 82% | nih.gov |

| Continuous Flow Synthesis | Provides precise control, reducing the need for excess reagents and solvents. | Significant reduction | advancedchemtech.com |

| Solvent Recycling | Recovery and reuse of solvents like DMF and acetonitrile (B52724). | Reduces new solvent use | biomatik.comambiopharm.com |

By integrating these environmentally conscious methodologies, the synthesis of this compound and its subsequent use in peptide manufacturing can be made significantly more sustainable, aligning with the broader goals of green chemistry. rsc.orgnih.gov

H Ile Obzl P Tosylate As a Key Building Block in Peptide Synthesis

Functionality of the Benzyl (B1604629) Ester Moiety as a Carboxyl Protecting Group

In peptide synthesis, the carboxylic acid function of an amino acid must be masked to prevent it from reacting during the coupling of its amino group to the preceding amino acid in the peptide chain. The benzyl ester (OBzl) is a widely employed protecting group for this purpose. libretexts.orgacs.org

Chemical Stability and Selective Deprotection Strategies of Benzyl Esters

The benzyl ester protecting group exhibits a favorable stability profile. It is robust enough to withstand the conditions of peptide coupling and the removal of certain N-terminal protecting groups, such as the Fmoc group. nih.gov However, it can be cleaved under specific and relatively mild conditions, allowing for the selective deprotection of the carboxyl group when required.

Common strategies for the removal of the benzyl ester group include:

Catalytic Hydrogenolysis: This is a very common and mild method, typically employing a palladium catalyst (e.g., Pd/C) and a source of hydrogen. libretexts.orgresearchgate.net This method is advantageous as it does not affect many other protecting groups.

Acidolysis: Strong acids can cleave the benzyl ester. For instance, liquid hydrogen fluoride (B91410) (HF) at 0°C can be used for deprotection, particularly in the final step of a synthesis to remove multiple protecting groups simultaneously. acs.org The p-chlorobenzyl ester derivative shows even greater stability towards cleavage by trifluoroacetic acid (TFA). acs.org

Saponification: Mild hydrolysis using an aqueous base like sodium hydroxide (B78521) (NaOH) can also remove the benzyl ester. libretexts.org However, this method carries a risk of racemization and may not be compatible with other base-labile protecting groups.

Organotin Reagents: Bis(tributyltin) oxide has been shown to efficiently and chemoselectively cleave benzyl esters in aprotic solvents, yielding the corresponding carboxylic acids in good yields. rsc.org

Table 1: Deprotection Methods for Benzyl Esters

| Deprotection Reagent | Conditions | Selectivity/Notes |

|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation | Mild conditions; orthogonal to many other groups. libretexts.orgresearchgate.net |

| Liquid HF | 0°C | Strong acid, often used for final deprotection. acs.org |

| NaOH (aq) | Mild hydrolysis | Risk of racemization. libretexts.org |

| Bis(tributyltin) oxide | Aprotic solvents | Chemoselective cleavage. rsc.org |

Impact on Substrate Reactivity for Enzymatic Peptide Formation (e.g., Papain)

Chemoenzymatic peptide synthesis represents a greener alternative to purely chemical methods, and the nature of the C-terminal ester group can significantly influence the efficiency of enzyme-catalyzed reactions. The use of benzyl esters as activating groups has shown considerable promise in this context, particularly with the cysteine protease papain. vu.nlnih.gov

Research has demonstrated that the benzyl ester group enhances the efficiency of papain-catalyzed polymerization of amino acids like alanine (B10760859) and glycine. acs.org This enhancement is notable when compared to other alkyl esters, such as methyl or ethyl esters. The benzyl group appears to improve the substrate's affinity for the enzyme's active site, thereby broadening the substrate specificity of papain. acs.org This allows for the efficient polymerization of amino acids that might otherwise have low affinity for the enzyme. In one study, papain-catalyzed dipeptide formation using N-carboxybenzyl-Gly with a benzyl ester activating group resulted in a high yield of 98.6%. nih.gov

Table 2: Papain-Catalyzed Polymerization Efficiency of Alanine and Glycine Esters

| Amino Acid Ester | Relative Polymerization Efficiency |

|---|---|

| Alanine-OBzl | High |

| Glycine-OBzl | High |

| Alanine-OMe | Low |

| Alanine-OEt | Low |

| Glycine-OMe | Very Low |

| Glycine-OEt | Very Low |

(Data synthesized from findings presented in Biomacromolecules, 2015, 16, 12, 3851–3857) acs.org

Role of the p-Toluenesulfonate Counterion for Amino Group Activation and Compound Stabilization

In H-Ile-obzl p-tosylate, the amino group of isoleucine is protonated and forms a salt with the p-toluenesulfonate (tosylate) anion. This feature is not merely incidental; it plays a critical role in the compound's utility.

Enhanced Solubility in Organic Solvents for Facilitated Coupling Reactions

A significant challenge in solution-phase peptide synthesis is the often-poor solubility of free amino acids in the organic solvents typically used for coupling reactions. Converting the amino acid ester into a salt, such as a p-tosylate salt, generally enhances its solubility in these solvents. smolecule.comchemimpex.com While amino acids themselves are highly soluble in water, their solubility decreases in less polar organic solvents. niscpr.res.inat.ua The presence of the tosylate counter-ion improves the solubility profile of the amino acid ester in solvents like dimethylformamide (DMF), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF), which are common media for peptide coupling. smolecule.comuri.edunih.gov This facilitated dissolution ensures that the coupling reaction can proceed homogeneously, leading to higher efficiency and yields.

Table 3: General Solubility Behavior of Amino Acid Derivatives

| Solvent Type | General Solubility | Rationale |

|---|---|---|

| Water | High (for free amino acids) | Zwitterionic nature allows for strong hydration. at.ua |

| Polar Aprotic Solvents (e.g., DMF, DMSO) | Moderate to High (for salts) | The salt form increases polarity and interaction with the solvent. glpbio.com |

| Nonpolar Organic Solvents (e.g., Hexane) | Low | Mismatch in polarity between the solute and solvent. researchgate.net |

Stability Considerations of Amino Acid Ester Salts in Solution and Solid-Phase Peptide Synthesis

The formation of a p-toluenesulfonate salt serves two primary stability-related functions. Firstly, it protects the nucleophilic α-amino group from participating in unwanted side reactions during storage or prior to its intended coupling step. researchgate.net The protonated amine is non-nucleophilic. Secondly, amino acid esters in their free base form can be unstable, being prone to side reactions such as diketopiperazine formation, especially with dipeptide esters. The salt form provides greater stability, making the compound easier to handle, purify, and store. researchgate.net The tosylate salt is a crystalline, stable solid with a long shelf life.

Integration into Peptide Coupling Methodologies

This compound is a versatile reagent that integrates seamlessly into standard peptide synthesis workflows. smolecule.com As a building block, it provides the isoleucine residue with its C-terminus protected by a benzyl ester and its N-terminus available for coupling after neutralization.

The general process for incorporating this compound into a growing peptide chain is as follows:

The N-terminally protected peptide (or amino acid) is activated at its C-terminus. This is achieved using a variety of coupling reagents.

this compound is added to the reaction vessel along with a tertiary base. bachem.com The base neutralizes the p-toluenesulfonic acid, freeing the amino group of the isoleucine benzyl ester.

The newly freed nucleophilic amino group attacks the activated carboxyl group of the N-protected peptide, forming a new peptide bond. bachem.comyoutube.com

A wide array of coupling reagents can be used for the activation step, including:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to improve efficiency and suppress side reactions. libretexts.orgnih.govgoogle.com

Onium Salts: Phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient coupling reagents that lead to rapid reaction times and high yields. bachem.com

This methodology is applicable to both solution-phase synthesis and solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a solid resin support. smolecule.comosti.gov The use of pre-formed, stable, and soluble amino acid building blocks like this compound is fundamental to the efficiency and success of modern peptide synthesis. researchgate.net

Carbodiimide-Mediated Coupling Approaches

Carbodiimides are a foundational class of reagents for promoting peptide bond formation by activating the carboxylic acid component of an amino acid. The most traditional carbodiimide (B86325) is dicyclohexylcarbodiimide (B1669883) (DCC). In a typical reaction, DCC activates a carboxyl group to form a highly reactive O-acylisourea intermediate, which is then attacked by the amino group of another residue (like this compound, after neutralization of the tosylate salt) to form the peptide bond. However, for sterically hindered couplings, this intermediate is prone to rearrangement into a stable N-acylurea byproduct, which terminates the reaction and complicates purification. omizzur.com

To mitigate these side reactions and improve efficiency, carbodiimides are almost always used in conjunction with nucleophilic additives. These additives intercept the O-acylisourea to form an active ester intermediate that is more stable and less prone to side reactions, while remaining sufficiently reactive for aminolysis. While N-hydroxysuccinimide (HOSu) and 1-hydroxybenzotriazole (HOBt) are classic additives, research has shown that for sterically demanding couplings, their effectiveness can be limited. omizzur.comuniurb.it

More contemporary approaches favor water-soluble carbodiimides like N,N'-diisopropylcarbodiimide (DIC), which forms a more soluble urea (B33335) byproduct, simplifying purification. researchgate.net Furthermore, advanced additives have been developed that outperform HOBt in difficult couplings. For instance, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) used with DIC has been found to be comparable or even superior to the highly effective additive HOAt in certain contexts. researchgate.net

| Reagent Combination | Key Characteristics | Application Notes |

| DCC/HOBt | The classic, cost-effective method. | Prone to N-acylurea formation and racemization in hindered couplings. The dicyclohexylurea byproduct is poorly soluble. omizzur.com |

| DIC/HOBt | Byproduct (diisopropylurea) is more soluble, simplifying purification. | Generally offers better performance than DCC for standard couplings. uniurb.it |

| DIC/Oxyma | Oxyma is a non-explosive and highly effective additive. | Performance is comparable or superior to HOAt for hindered couplings, with reduced risk of side reactions. researchgate.netbachem.com |

Applications of Active Ester and Uronium/Phosphonium Reagents (e.g., HOBt, HOAt, HATU)

To further enhance coupling efficiency, especially for sterically hindered residues like isoleucine, a variety of pre-formed active esters and in-situ coupling reagents based on phosphonium and aminium (uronium) salts have been developed. These reagents often incorporate activating auxiliaries like HOBt and its more reactive analogue, 7-aza-1-hydroxybenzotriazole (HOAt), directly into their structure or reaction mechanism. sigmaaldrich.com

HOBt and HOAt function by forming active esters that are more reactive than those formed with HOSu and less susceptible to racemization. uniurb.it HOAt is particularly potent due to the anchimeric assistance provided by its pyridine (B92270) nitrogen, which accelerates the aminolysis step. sigmaaldrich.com This makes HOAt-based reagents especially suitable for challenging couplings. omizzur.com

Among the most effective modern coupling reagents are the aminium/uronium salts. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are based on HOBt. While widely used, their efficacy can be limited in the most difficult cases, such as coupling two sterically hindered residues. sigmaaldrich.com

For these challenging scenarios, HOAt-based reagents are the preferred choice. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is considered one of the most powerful coupling reagents available. omizzur.comsigmaaldrich.com It generates highly reactive OAt-active esters in situ, which react efficiently even with hindered amino components like this compound. Phosphonium salt reagents like PyAOP (7-Azabenzotriazolyoxytris(pyrrolidino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) operate via a similar mechanism and are also exceptionally effective for hindered couplings, minimizing racemization and side reactions. researchgate.netomizzur.com

| Reagent | Type | Activating Additive | Key Advantages |

| HBTU/TBTU | Aminium/Uronium | HOBt | Excellent for routine synthesis; generates OBt esters. sigmaaldrich.com |

| PyBOP | Phosphonium | HOBt | Low toxicity of byproducts; high yields. omizzur.com |

| HATU | Aminium/Uronium | HOAt | Highly efficient for hindered couplings and N-methyl amino acids due to HOAt's catalytic effect. omizzur.combachem.comsigmaaldrich.com |

| PyAOP | Phosphonium | HOAt | Very effective for difficult sequences and sterically hindered amino acids. researchgate.netomizzur.com |

| COMU | Aminium/Uronium | Oxyma | High coupling efficiency comparable to HATU, but with improved safety (non-explosive) and solubility profile. bachem.com |

Strategies for Peptide Bond Formation Involving the Sterically Hindered Isoleucine Derivative

When even the most potent uronium or phosphonium reagents prove insufficient, alternative strategies must be employed to facilitate peptide bond formation with the sterically encumbered this compound. These methods focus on creating even more reactive intermediates or altering the reaction mechanism entirely.

One successful approach involves the conversion of the N-protected amino acid into a highly reactive acyl halide, typically an amino acid fluoride. Reagents like tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH) can generate amino acid fluorides in situ. bachem.com These intermediates are small and highly electrophilic, allowing them to react efficiently with hindered nucleophiles.

Another powerful strategy is the use of N-acylbenzotriazoles. In this method, the N-protected amino acid is first converted into an N-acylbenzotriazole derivative. This activated species is stable enough to be isolated but highly reactive towards aminolysis, even when both the acyl donor and the amino component are sterically hindered. This methodology has been shown to produce peptides in high yields (41-95%) with complete retention of chirality. nih.gov

More novel techniques continue to be developed. For instance, isonitrile-mediated coupling reactions, where a thioacid acyl donor reacts with an isonitrile to form a highly reactive mixed anhydride (B1165640) intermediate, have been successfully applied to solid-phase peptide synthesis (SPPS) and fragment condensation. nih.gov Similarly, recent research has explored coupling-reagent-free methods for extremely hindered peptide bonds, such as the reaction between an α,α-disubstituted α-amidonitrile and an N-alkyl cysteine, which proceed through a unique thiazolidine (B150603) intermediate. thieme.denih.gov These cutting-edge strategies highlight the ongoing innovation required to synthesize complex peptides containing challenging building blocks like this compound.

Stereochemical Control and Racemization Prevention in H Ile Obzl P Tosylate Chemistry

Elucidation of Racemization Mechanisms During Amino Acid Ester Synthesis and Manipulation

The primary cause of racemization in amino acid chemistry is the lability of the α-proton at the chiral center. The electron-withdrawing nature of the adjacent carboxyl and amino groups makes this proton susceptible to abstraction by a base. Once the α-proton is removed, a planar enolate or a related resonance-stabilized carbanion intermediate is formed. Reprotonation of this planar intermediate can occur from either face, leading to a mixture of enantiomers and thus, racemization. researchgate.netmdpi.com

Two principal mechanisms contribute to racemization during the synthesis and handling of amino acid esters such as H-Ile-obzl p-tosylate:

Direct Enolization: In the presence of a base, the α-proton of the amino acid ester can be directly abstracted to form an enolate intermediate. This is particularly relevant during the esterification process itself or in subsequent steps where basic conditions are employed. The strength of the base, the reaction temperature, and the solvent all play crucial roles in the rate of this direct enolization.

Oxazolone (B7731731) Formation: A more common pathway for racemization, especially during peptide coupling reactions, involves the formation of a 5(4H)-oxazolone intermediate. When the N-acylamino acid ester is activated for coupling, intramolecular cyclization can occur, leading to the formation of an oxazolone. The α-proton of the oxazolone is highly acidic and is readily abstracted by even weak bases, leading to rapid racemization. Subsequent nucleophilic attack by an amine on the racemized oxazolone results in a peptide with a partially or fully racemized amino acid residue. glpbio.comacs.org

Methodologies for Maintaining Enantiomeric Purity of the Isoleucine Chiral Center

Preserving the stereochemical integrity of this compound during its synthesis and use is a key challenge. Several strategies have been developed to minimize racemization, focusing on the careful selection of reaction conditions, solvents, and reagents.

The choice of solvent can have a profound impact on the rate of racemization. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can solvate cations effectively, leaving the base more reactive and thus increasing the rate of proton abstraction and subsequent racemization. In contrast, non-polar solvents or those that can engage in hydrogen bonding may suppress racemization to some extent. rsc.org

Studies on the esterification of amino acids have shown that the choice of solvent is critical. For instance, the preparation of amino acid benzyl (B1604629) esters has been successfully achieved with high enantiomeric purity using cyclohexane (B81311) as a solvent to azeotropically remove water, while the use of toluene (B28343) under similar conditions led to significant racemization for some amino acids. nih.gov The presence of water can also suppress racemization by protonating the base and reducing its effective concentration. mdpi.com

Table 1: Effect of Solvent on the Racemization of Acetyl-L-isoleucine Coupled to Glycine Ethyl Ester

| Coupling Reagent | Tertiary Amine | Solvent | Extent of Racemization (%)* |

| Dicyclohexylcarbodiimide (B1669883) | Triethylamine | Chloroform | 9 |

| Dicyclohexylcarbodiimide | N,N-Diisopropylethylamine | Chloroform | 10 |

| Dicyclohexylcarbodiimide | Tribenzylamine | Chloroform | 10 |

| Dicyclohexylcarbodiimide | None | Chloroform | 4 |

| Dicyclohexylcarbodiimide | Triethylamine | Dimethylformamide | 37 |

| Dicyclohexylcarbodiimide | N,N-Diisopropylethylamine | Dimethylformamide | 25 |

| Dicyclohexylcarbodiimide | Tribenzylamine | Dimethylformamide | 5 |

| N-Ethyl-5-phenylisoxazolium-3'-sulfonate | Triethylamine | Acetonitrile (B52724) | 20 |

| N-Ethyl-5-phenylisoxazolium-3'-sulfonate | N,N-Diisopropylethylamine | Acetonitrile | 12 |

| N-Ethyl-5-phenylisoxazolium-3'-sulfonate | Tribenzylamine | Acetonitrile | 4 |

*Data from a model study by Bodanszky and Conklin, illustrating the combined effect of solvent and tertiary amine on racemization. rsc.org

Employment of Additives and Coupling Reagents to Preserve Stereochemical Integrity

The selection of the coupling reagent and the use of racemization-suppressing additives are arguably the most critical factors in preventing racemization during peptide bond formation.

Coupling Reagents: Carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are known to cause significant racemization when used alone. rsc.org However, modern peptide synthesis often employs uronium or phosphonium (B103445) salt-based coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), which generally lead to lower levels of racemization. jst.go.jp

Additives: The most effective strategy to suppress racemization during coupling reactions is the addition of a nucleophilic additive. These additives react with the activated amino acid to form an intermediate active ester that is less prone to racemization than the initial activated species. The most common additives are 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives, such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). rsc.orgsmolecule.com The addition of these reagents can significantly reduce the extent of racemization, often to less than 1%.

Table 2: Influence of Coupling Reagents and Additives on Racemization

| Protected Amino Acid | Coupling Reagent/Additive | Base | Racemization (%) |

| Fmoc-L-His(Trt)-OH | HBTU/HOBt | DIPEA | Low |

| Fmoc-L-Cys(Trt)-OH | DIC/HOBt | DIPEA | Very Low |

| Fmoc-L-Ser(tBu)-OH | HATU/HOAt | DIPEA | Low |

| Nα-acylamino acid | BOP/HOBt | NMM | Reduced |

| Nα-acylamino acid | EDC/Oxyma | NMM | Significantly Reduced |

*This table provides a qualitative illustration of the effectiveness of different coupling reagent and additive combinations in minimizing racemization for sensitive amino acids. The actual extent of racemization can vary based on specific reaction conditions.

In the context of this compound, when it is used as a nucleophile (after neutralization of the tosylate salt), the primary concern for racemization lies with the activated carboxylic acid partner in the coupling reaction. When the carboxyl group of isoleucine itself is to be activated, prior protection of the amino group (e.g., with Fmoc or Boc) is essential. The choice of coupling method for this N-protected isoleucine benzyl ester would then follow the principles outlined above to maintain the integrity of both of its chiral centers.

Chemical Reactivity and Derivatization Pathways of H Ile Obzl P Tosylate

Hydrolytic Transformations of the Benzyl (B1604629) Ester Moiety

The benzyl ester group serves as a common protecting group for carboxylic acids in organic synthesis. Its removal, or hydrolysis, is a critical step in many synthetic pathways, particularly in the final deprotection of a synthesized peptide. The hydrolysis of the benzyl ester in H-Ile-obzl P-tosylate can be achieved under various conditions, primarily through acidic or basic catalysis, or via hydrogenolysis.

Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis, or saponification, is another common method. This involves treating the ester with a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The reaction is generally faster than acid-catalyzed hydrolysis but can sometimes lead to side reactions, such as racemization, particularly if the reaction conditions are not carefully controlled.

A milder and often preferred method for the deprotection of benzyl esters is catalytic hydrogenolysis. This reaction involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. The benzyl C-O bond is cleaved, yielding the free carboxylic acid and toluene (B28343) as a byproduct. This method is advantageous due to its mild conditions, which are compatible with many other functional groups present in complex molecules.

Table 1: Comparison of Hydrolysis Methods for Benzyl Esters

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), water | Heating | Simple, inexpensive reagents | Harsh conditions can affect other functional groups |

| Base-Catalyzed Hydrolysis (Saponification) | Strong base (e.g., NaOH, KOH) | Typically at room temperature or with gentle heating | Generally faster than acid hydrolysis | Can cause racemization or other side reactions |

| Catalytic Hydrogenolysis | H₂, Pd/C catalyst | Room temperature and atmospheric pressure | Mild conditions, high chemoselectivity | Catalyst can be expensive, not suitable for sulfur-containing compounds |

Nucleophilic Substitution Reactions Involving the Tosylate Anion as a Leaving Group

The p-toluenesulfonate (tosylate) anion is an excellent leaving group in nucleophilic substitution reactions. This is due to the resonance stabilization of the negative charge across the sulfonate group. In the context of this compound, while the tosylate is present as a counter-ion to the protonated amine, its principles as a leaving group are fundamental to understanding the synthesis and reactivity of tosylated compounds in general. For instance, alcohols can be converted to tosylates, which then readily undergo substitution.

Although the tosylate in this compound is not directly bonded to the isoleucine carbon backbone, its presence is a result of the common synthetic route for preparing amino acid benzyl esters. This involves the Fischer-Speier esterification of the amino acid with benzyl alcohol using p-toluenesulfonic acid as a catalyst. researchgate.netresearchgate.net

The primary amine of the isoleucine moiety in this compound is a potent nucleophile. In peptide synthesis, this amine attacks the activated carboxylic acid of another amino acid derivative, forming a new peptide bond. The tosylate anion does not directly participate in this coupling reaction but is crucial for the salt's stability and handling.

The general reactivity of tosylates in nucleophilic substitution is high and typically proceeds via an Sₙ2 mechanism, especially with primary and secondary substrates. This results in an inversion of stereochemistry at the reaction center. A wide range of nucleophiles can displace the tosylate group, including halides, azide, cyanide, and alkoxides.

Table 2: Examples of Nucleophilic Substitution with Tosylates

| Nucleophile | Product | Reaction Type |

| Azide (N₃⁻) | Alkyl azide | Sₙ2 |

| Cyanide (CN⁻) | Nitrile | Sₙ2 |

| Halide (e.g., Cl⁻, Br⁻, I⁻) | Alkyl halide | Sₙ2 |

| Hydroxide (OH⁻) | Alcohol | Sₙ2 |

| Alkoxide (RO⁻) | Ether | Sₙ2 |

Potential for Oxidation and Reduction Reactions

The this compound molecule contains several sites that could potentially undergo oxidation or reduction, although such reactions are less common in its typical applications compared to hydrolysis and nucleophilic substitution.

Oxidation: The isoleucine side chain is an aliphatic hydrocarbon and is generally resistant to oxidation under mild conditions. However, strong oxidizing agents could lead to degradation of the molecule. The primary amine can be oxidized, but this would typically require specific reagents and conditions. The benzyl group is also relatively stable to oxidation, though strong oxidants can cleave it. The tosylate anion is quite stable to oxidation. However, studies have shown that p-toluenesulfonic acid can be degraded by strong oxidative processes, such as treatment with hydrogen peroxide at elevated temperatures or advanced oxidation processes like the Fenton reaction. nih.govrsc.org In a biological context, the catabolism of isoleucine involves oxidative steps, but these are enzyme-catalyzed reactions. nih.govyoutube.com

Reduction: The benzyl ester group can be cleaved by catalytic hydrogenolysis, which is a reductive process as discussed in section 5.1. The tosylate group can be reduced under specific conditions. For example, p-toluenesulfonyl chlorides can be reduced to p-toluenesulfinic acids using reagents like zinc dust or sodium sulfite. orgsyn.org Electrochemical methods have also been employed for the reduction of alkyl p-toluenesulfonate esters. acs.org The carboxylic acid that would be unmasked after benzyl ester cleavage is generally not reducible under mild conditions.

Analytical Characterization and Purity Assessment of H Ile Obzl P Tosylate

Spectroscopic Methods for Definitive Structural Elucidation

Spectroscopic methods provide fundamental information about the molecular structure of H-Ile-obzl P-tosylate, confirming the presence of all its constituent parts: the isoleucine backbone, the benzyl (B1604629) ester group, and the p-toluenesulfonate counter-ion.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each part of the molecule. The aromatic protons of the benzyl group and the tosylate group would appear in the downfield region (typically ~7.1-7.8 ppm). The benzylic methylene (B1212753) protons (-CH₂-) of the ester would likely resonate around 5.0-5.2 ppm. The protons of the isoleucine moiety, including the alpha-proton (α-H), beta-proton (β-H), gamma-protons (γ-CH₂ and γ-CH), and the methyl protons (δ-CH₃ and γ'-CH₃), would appear in the upfield region. The α-proton is expected to be a distinct shift around 4.0 ppm. The methyl protons of the tosylate group would be visible as a singlet around 2.3 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. It would show characteristic signals for the carbonyl carbon of the ester group (~170 ppm), the aromatic carbons of the benzyl and tosylate groups (125-145 ppm), the benzylic carbon (~67 ppm), and the various aliphatic carbons of the isoleucine side chain in the upfield region (10-60 ppm). chemicalbook.com

Expected ¹H and ¹³C NMR Chemical Shifts for this compound Data below is estimated based on analogous compounds.

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Tosylate-Aromatic H | 7.7-7.8 (d) & 7.1-7.2 (d) | 145.2, 140.5, 129.8, 125.7 |

| Benzyl-Aromatic H | 7.3-7.4 (m) | 135.0, 128.6, 128.4, 128.3 |

| Benzyl -CH₂- | ~5.2 (s) | ~67.5 |

| Isoleucine α-H | ~4.0 (d) | ~57.0 |

| Isoleucine β-H | ~2.0 (m) | ~36.5 |

| Isoleucine γ-CH₂ | ~1.2-1.5 (m) | ~24.5 |

| Isoleucine γ-CH | ~1.9 (m) | ~15.0 |

| Isoleucine δ-CH₃ | ~0.9 (t) | ~11.0 |

| Tosylate -CH₃ | ~2.3 (s) | 21.3 |

| Ester C=O | N/A | ~169.5 |

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which in turn confirms the elemental composition. For this compound (molecular formula C₂₀H₂₇NO₅S), the calculated monoisotopic mass is 393.1610 g/mol . sigmaaldrich.com HRMS techniques, such as Electrospray Ionization-Time of Flight (ESI-TOF), can measure this mass with high precision (typically within 5 ppm), providing strong evidence for the compound's identity. The technique would typically detect the cationic part of the salt, [H-Ile-OBzl + H]⁺, with a calculated exact mass of 222.1494 Da. The p-toluenesulfonate anion would be observed separately in negative ion mode.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₂₇NO₅S |

| Molecular Weight | 393.51 g/mol |

| Exact Mass (Neutral) | 393.1610 Da |

| Observed Ion (Positive Mode) | [C₁₃H₂₀NO₂]⁺ |

| Exact Mass of Cation | 222.1494 Da |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are the gold standard for assessing the purity and enantiomeric ratio of chiral compounds like this compound.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a standard method for determining the chemical purity of this compound. A reversed-phase C18 column is typically used for the separation. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or perchlorate) and an organic solvent such as acetonitrile (B52724) or methanol. The DAD allows for monitoring at multiple wavelengths, which is useful for detecting and quantifying impurities that may have different UV absorption maxima from the main compound. Purity levels are commonly found to be greater than 98.0%. vwr.com

Typical HPLC Purity Analysis Parameters

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with buffer) |

| Detector | Diode Array Detector (DAD), monitoring at ~220 nm and 260 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Ensuring the enantiomeric purity of this compound is crucial, as the presence of the D-enantiomer can be considered an impurity in many applications. Chiral HPLC is the most effective technique for separating and quantifying the L- and D-isomers. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates (e.g., Chiralpak® or Chiralcel® series), are widely used for the enantiomeric resolution of amino acid esters. The mobile phase is typically a non-polar solvent system, such as hexane/isopropanol. The separation relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector on the column, leading to different retention times.

Representative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD-H) |

| Mobile Phase | Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) |

| Detector | UV at 220 nm |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

Advanced Analytical Method Development for Trace Component Analysis

Beyond standard purity, the detection and quantification of specific trace-level impurities are often required, particularly those that are potentially genotoxic. During the synthesis of tosylate salts in the presence of alcohol solvents (like methanol, ethanol, or isopropanol), there is a risk of forming corresponding alkyl tosylate esters. researchtrend.netulisboa.pt These sulfonate esters are considered potential genotoxic impurities (GTIs) and must be controlled to very low levels (ppm range) in pharmaceutical ingredients. semanticscholar.orgresearchgate.net

Advanced and highly sensitive analytical methods, such as Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or mass spectrometry (MS) detection, are developed for this purpose. researchtrend.net These methods are validated to have very low limits of detection (LOD) and quantification (LOQ), often in the sub-ppm range, ensuring the safety and quality of the final product. The analysis would specifically target impurities like methyl p-toluenesulfonate, ethyl p-toluenesulfonate, and isopropyl p-toluenesulfonate.

Advanced Research Applications and Future Directions

Incorporation into Complex Peptide Architectures

The synthesis of complex peptides, including those with multiple domains, cyclic structures, or unnatural amino acids, requires a robust and versatile toolbox of synthetic methodologies. H-Ile-OBzl p-tosylate serves as a key intermediate in these endeavors, primarily in both solution-phase and solid-phase peptide synthesis (SPPS). smolecule.com

The benzyl (B1604629) ester provides effective protection for the carboxylic acid of isoleucine, preventing its unwanted participation in coupling reactions until its selective removal is desired. This protection strategy is crucial in multi-step syntheses where precise control over reactive sites is paramount. The use of benzyl esters has been shown to enhance the reactivity of the amino acid during peptide bond formation, which can lead to improved yields in the synthesis of bioactive peptides compared to other ester forms.

In practice, the free amino group of this compound is coupled with an N-protected amino acid or a peptide fragment. This reaction is typically mediated by a coupling agent, which activates the carboxyl group of the incoming residue to facilitate amide bond formation. A variety of coupling reagents are available, each with its own advantages regarding reactivity and suppression of side reactions like racemization.

Table 1: Common Coupling Reagents Used in Peptide Synthesis

| Reagent Class | Example Reagents | Key Characteristics |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (B1669883) (DCC) | Historically significant, effective activator. |

| Phosphonium (B103445) Salts | PyBOP, PyAOP | High reactivity, good for sterically hindered couplings, generally give cleaner reactions than uronium salts. sigmaaldrich.com |

The choice of coupling reagent is critical, especially when incorporating a sterically hindered amino acid like isoleucine. Reagents like HATU and PyAOP are often preferred for difficult couplings as they generate highly reactive activated esters. sigmaaldrich.com The p-toluenesulfonate (tosylate) counterion in this compound ensures the compound is a stable, crystalline solid, which simplifies handling and weighing, a practical advantage in complex, multi-step synthetic campaigns. researchgate.net Furthermore, this salt form aids in the purification of the intermediate products.

Future research in this area will likely focus on integrating this compound into more sophisticated synthetic strategies, such as N-to-C terminal peptide synthesis, which offers an alternative to the traditional C-to-N approach and can be advantageous for certain sequences. nih.gov Its application in the synthesis of large, intricate peptides and proteins through fragment condensation, where protected peptide segments are coupled together, also remains a promising avenue of investigation.

Design and Synthesis of Modified Peptides and Peptidomimetics Utilizing this compound Scaffolds

The therapeutic potential of peptides is often limited by their poor metabolic stability and low bioavailability. To overcome these limitations, medicinal chemists design modified peptides and peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. This compound serves as a versatile scaffold for creating such novel molecules.

The incorporation of non-standard amino acid derivatives is a key strategy in this field. The D-enantiomer of isoleucine benzyl ester p-toluenesulfonate, for instance, can be used to synthesize peptides that are resistant to degradation by proteases, potentially enhancing their biological activity and in vivo half-life. The isoleucine side chain itself can be chemically modified to introduce new functionalities or conformational constraints.

Moreover, the benzyl ester and tosylate moieties can be exploited in further chemical transformations. The benzyl group, for example, can participate in various organic reactions before its removal, allowing for the introduction of complex side-chain modifications.

Table 2: Examples of Peptide Modifications

| Modification Type | Purpose | Potential Application |

|---|---|---|

| N-terminal Acetylation | Increases stability by mimicking a protein N-terminus. | Enhancing peptide drug stability. genscript.com |

| C-terminal Amidation | Neutralizes the charge of the C-terminal carboxyl group, increasing stability against carboxypeptidases. | Improving bioavailability of peptide hormones. genscript.com |

| Isotope Labeling | Introduction of stable isotopes (e.g., ¹³C, ¹⁵N) for NMR studies. | Structural biology and metabolic tracing. genscript.com |

The use of this compound and its derivatives in the synthesis of peptidomimetics is a burgeoning field. By replacing parts of the peptide backbone or side chains with non-peptidic elements, researchers can create molecules with enhanced oral bioavailability and improved target specificity. The structural information provided by the isoleucine residue within the this compound scaffold can guide the design of these mimetics, ensuring they retain the desired biological activity. Future directions will involve using this compound in combinatorial chemistry approaches to generate large libraries of modified peptides for high-throughput screening and the discovery of new drug candidates.

Computational Chemistry Approaches for Understanding Reactivity, Conformation, and Interaction Mechanisms

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that are often difficult to obtain through experimental methods alone. In the context of this compound, computational approaches can be used to understand its reactivity, conformational preferences, and interactions with other molecules.

The reactivity of this compound in peptide coupling reactions is influenced by several factors, including the electronic properties of the benzyl ester and the tosylate counterion. The strong electron-withdrawing nature of the tosyl group can increase the electrophilicity of the nearby carbonyl carbon, potentially enhancing its susceptibility to nucleophilic attack during the coupling reaction. smolecule.com Quantum mechanical calculations can model the electron distribution within the molecule and predict how it will behave in different chemical environments, helping to optimize reaction conditions and improve synthesis yields. smolecule.com

Kinetic studies have revealed that benzyl esters can be hydrolyzed more rapidly than their methyl ester counterparts by certain enzymes, a phenomenon attributed to the electron-withdrawing nature of the benzyl group. smolecule.com Computational docking and simulation can elucidate the specific interactions between the peptide and the enzyme's active site. For example, the tosylate counterion may influence stereochemical recognition through electrostatic interactions with charged residues in the active site. smolecule.com Understanding these interactions at a molecular level is key to designing more effective enzyme inhibitors or substrates for biocatalytic applications.

Future research will likely see a greater integration of computational and experimental approaches. For example, computational screening could be used to predict the binding affinities of a library of virtual peptides containing modified isoleucine residues, with the most promising candidates then being synthesized and tested in the laboratory. This synergistic approach will accelerate the discovery and development of new peptide-based therapeutics and research tools.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for H-Ile-obzl P-tosylate, and how can researchers optimize yield and purity?

- Methodological Answer : The compound is typically synthesized via esterification of isoleucine with benzyl alcohol, followed by tosylation. Key steps include:

- Reagent selection : Use tosyl chloride (TsCl) in anhydrous conditions for efficient tosylate formation .

- Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .

- Yield optimization : Control reaction temperature (0–5°C during tosylation) and stoichiometric ratios (1:1.2 for amino acid to TsCl) to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the expected spectral signatures?

- Methodological Answer :

- NMR : Confirm benzyl ester (δ 5.1–5.3 ppm for CH₂Ph) and tosylate (δ 2.4 ppm for methyl group, δ 7.2–7.8 ppm for aromatic protons) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity; retention times vary by mobile phase (e.g., 8–12 min in acetonitrile/water) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (e.g., C₂₀H₂₅NO₅S for this compound) .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-protected containers. Desiccate to prevent hydrolysis of the tosylate group .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., free isoleucine or benzyl alcohol) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the tosylate counterion in peptide coupling reactions?

- Methodological Answer :

- Leaving Group Ability : The tosylate group enhances electrophilicity by stabilizing transition states via resonance and inductive effects. Compare activation energies using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates by stabilizing ionic intermediates. Monitor kinetics via in situ IR spectroscopy .

Q. How can computational modeling predict the conformational stability of this compound in solution?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects using AMBER or GROMACS with explicit solvent models (e.g., TIP3P water). Analyze torsional angles of the benzyl ester and tosylate groups .

- Free Energy Landscapes : Calculate potential of mean force (PMF) to identify stable conformers and transition states .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data across studies?

- Methodological Answer :

- Meta-Analysis : Systematically review literature using databases like SciFinder or Reaxys, filtering by reaction conditions and analytical methods .

- Reproducibility Protocols : Replicate experiments with controlled variables (e.g., humidity, reagent batches) and validate via interlaboratory comparisons .

Key Considerations for Research Design

- Ethical Reporting : Disclose synthetic protocols and characterization data comprehensively to enable replication .

- Advanced Instrumentation : Collaborate with facilities offering high-field NMR (≥500 MHz) or cryo-EM for structural validation .

- Literature Gaps : Prioritize studies on enantiomeric purity effects and catalytic asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.